molecular formula C3H7ClN4 B569123 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 860176-01-8

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B569123
CAS No.: 860176-01-8
M. Wt: 134.567
InChI Key: XQTNGWOVPVTOEB-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H6N4·HCl and a molecular weight of 134.57 g/mol . It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is classified as a potentially hazardous substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While the specific future directions for 1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride are not detailed in the available literature, related compounds such as 1,2,4-triazoles have been the subject of recent research . These studies highlight the potential of these compounds in the treatment of various diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders . This suggests that this compound and related compounds may have potential applications in medicinal chemistry and drug design.

Preparation Methods

. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazoles .

Properties

IUPAC Name

1-methyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-2-3(4)5-6-7;/h2H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTNGWOVPVTOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860176-01-8
Record name 1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
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